

Biological activity of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

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Compound of Interest

Compound Name: 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

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An In-depth Technical Guide to the Biological Activity of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde**

Abstract

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, a naturally occurring azulene-type sesquiterpenoid, has garnered scientific interest due to its presence in edible mushrooms and the broader therapeutic potential of the azulene chemical scaffold.^{[1][2][3]} This technical guide provides a comprehensive overview of the known biological activities of this compound, also identified in the literature as lactaroviolin.^{[1][4]} It synthesizes findings from foundational studies, detailing its cytotoxic, antimicrobial, and mutagenic properties. The guide is structured to provide researchers and drug development professionals with not only a summary of existing data but also detailed experimental protocols for reproducing and expanding upon this research. By explaining the causality behind methodological choices and grounding all claims in authoritative sources, this document serves as a vital resource for exploring the therapeutic applications of this unique natural product.

Introduction: The Promise of an Azure Sesquiterpenoid

Azulene, a striking blue bicyclic aromatic hydrocarbon, and its derivatives are emerging as a significant focal point in medicinal chemistry.^{[2][5]} These compounds are found in nature in

various plants and mushrooms.[2][6] **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** is a specific azulene sesquiterpenoid isolated from the fruit bodies of edible *Lactarius* species, such as *Lactarius deliciosus*. [1][3][7] While the parent azulene scaffold is known for potent anti-inflammatory, anticancer, and antimicrobial properties, the specific activities of its derivatives require individual characterization.[2][5][8] This guide delves into the experimentally determined biological profile of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde**, providing a foundational understanding for future drug discovery and development efforts.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** is essential for its study and application in biological systems.

Property	Value	Source
IUPAC Name	3,8-dimethyl-5-propan-2-ylazulene-1-carbaldehyde	PubChem
Synonyms	3-formylguaiazulene, Lactaroviolin	PubChem[1]
CAS Number	3331-47-3	Santa Cruz Biotechnology[9]
Molecular Formula	C ₁₆ H ₁₈ O	PubChem
Molecular Weight	226.31 g/mol	PubChem
Appearance	Deep blue compound	Inferred from azulene properties[2]
Topological Polar Surface Area	17.1 Å ²	PubChem
XLogP3-AA	4.2	PubChem

Profile of Biological Activities

Investigations into **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** (referred to as lactaroviolin or compound II in a key study) have revealed a specific, though not broad-spectrum, range of biological effects.

Cytotoxic Activity

The most significant reported activity for this compound is its cytotoxicity against tumor cells. In a comparative study of three sesquiterpenoids from *Lactarius mushrooms*, **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** was found to have moderate cytotoxic activity against Ehrlich ascitic tumour cells and L1210 leukemia cells.[1][4] This finding aligns with broader research indicating that azulene derivatives hold promise as anticancer agents, potentially through mechanisms like the induction of apoptosis.[2][6]

Antimicrobial Activity

The antimicrobial effects of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** appear to be limited. One study reported no significant antibacterial or antifungal activity.[1][4] However, research on the broader class of azulene-type sesquiterpenoids suggests that related compounds can possess antimicrobial properties.[7] For instance, 7-acetyl-4-methylazulene-1-carbaldehyde, another compound isolated from *Lactarius deliciosus*, displayed moderate antibacterial activity against *Staphylococcus aureus*. [3] This suggests that minor structural modifications on the azulene scaffold can significantly impact antimicrobial efficacy.

Mutagenic Activity

In the Ames Salmonella assay, a standard test for assessing the mutagenic potential of chemical compounds, **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** demonstrated weak mutagenic activity.[1][4] This is a critical consideration for any compound being evaluated for therapeutic use, as mutagenicity can be a significant liability.

Other Screened Activities

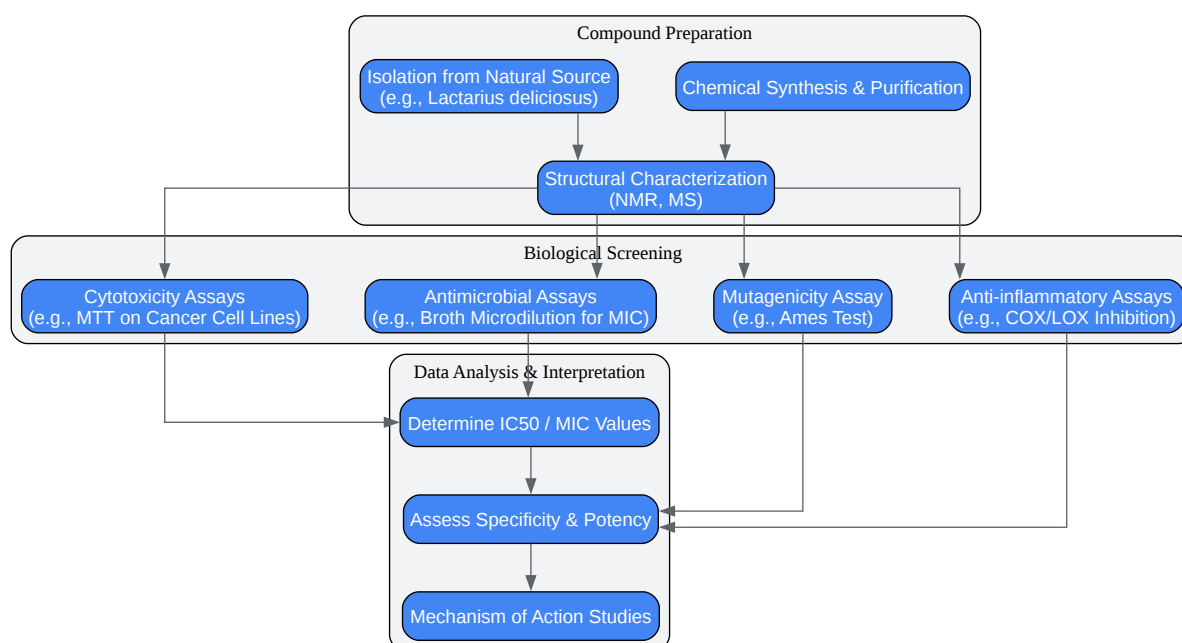
The compound was found to be inactive in assays for phytotoxic (against *Lepidium sativum* and *Seteria italica*), algicidal, and antifungal activity.[1][4]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for evaluating the key biological activities of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde**.

General Experimental Workflow

The logical flow from compound isolation to multi-faceted biological screening is crucial for systematic evaluation.



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Caption: General workflow for the evaluation of a natural product.

Protocol: MTT Assay for Cytotoxicity

This protocol is designed to quantify the cytotoxic effect of the compound on cancer cell lines like L1210 or HeLa.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., L1210) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- **Compound Preparation:** Prepare a stock solution of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 μ M to 100 μ M. Ensure the final DMSO concentration in all wells is \leq 0.5% to avoid solvent toxicity.
- **Treatment:** Remove the old medium from the wells and add 100 μ L of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) should also be included.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.

- Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

- Microorganism Preparation: Inoculate a bacterial strain (e.g., *Staphylococcus aureus*) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic phase of growth. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
- Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5×10^5 CFU/mL.
- Controls: Include a positive control well (broth with bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A growth indicator like resazurin can be added to aid visualization.

Potential Mechanisms of Action

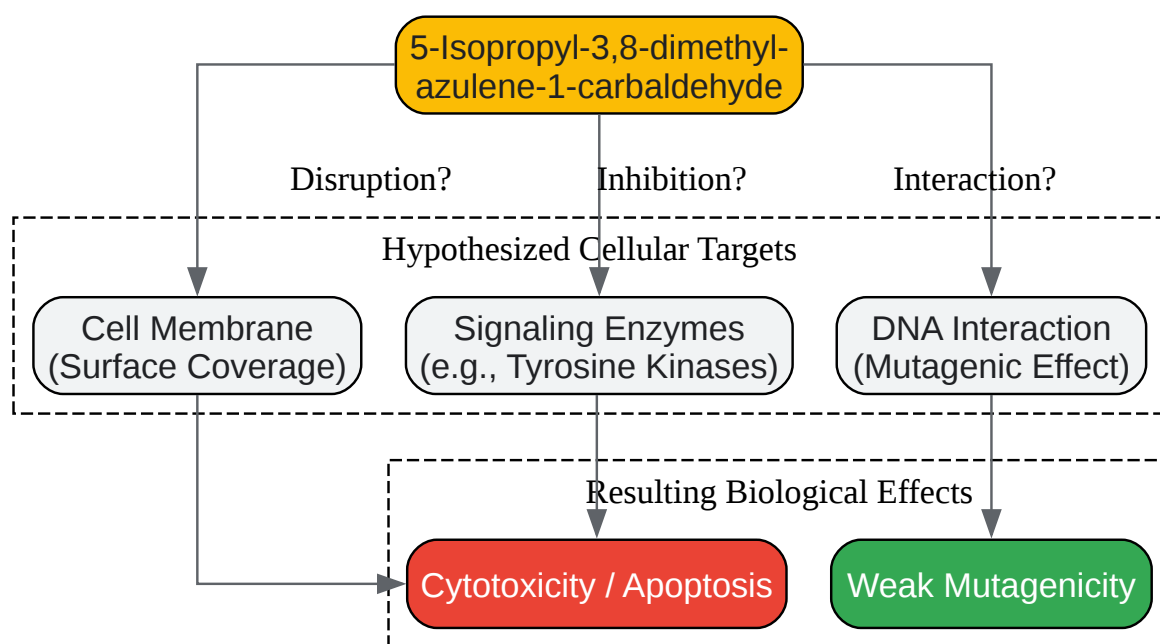
The precise molecular mechanisms through which **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** exerts its cytotoxic effects have not been elucidated. However, insights can be

drawn from studies on related azulene derivatives.[2] The unique electronic structure of the azulene scaffold, a fusion of a five-membered and a seven-membered ring, is key to its biological interactions.[5]

For the anticancer activity of guaiazulene derivatives, two potential (though unconfirmed) mechanisms have been proposed:

- Surface Coverage: The molecule may physically interact with and disrupt cell membrane integrity or function.
- Multifunctional Group Synergism: The different functional groups on the molecule may act in concert to disrupt multiple cellular processes.[2]

More broadly, azulene derivatives have been shown to inhibit key enzymes involved in disease processes, such as inflammatory enzymes or tyrosine kinases, which are crucial in leukemia development.[5][6]



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Caption: Hypothesized mechanisms of action for the title compound.

Future Directions and Therapeutic Potential

The moderate cytotoxicity of **5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde** warrants further investigation.[1][4] Future research should focus on:

- **Broad-Spectrum Cytotoxicity Screening:** Testing the compound against a wider panel of human cancer cell lines to identify specific cancer types that are particularly sensitive.
- **Mechanism of Action Studies:** Investigating the molecular pathways leading to cell death, such as apoptosis induction, cell cycle arrest, or inhibition of specific kinases.
- **Structural Analogs:** Synthesizing derivatives of the compound to improve potency and selectivity while potentially reducing its weak mutagenicity. The azulene scaffold is a versatile platform for such medicinal chemistry efforts.[2][10]
- **In Vivo Studies:** If in vitro results are promising, evaluating the compound's efficacy and safety in animal models of cancer would be the next logical step.

While its antimicrobial profile is not strong, its unique chemical structure could serve as a scaffold for developing novel agents.[1]

Conclusion

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde is a natural sesquiterpenoid with a defined, albeit narrow, spectrum of biological activity. Its most promising characteristic is a moderate cytotoxic effect against cancer cells, a finding that is consistent with the known potential of the broader azulene class of compounds.[1][2][5] However, its weak mutagenic activity is a factor that must be carefully considered and addressed in any future drug development program.[1][4] The detailed protocols and synthesized knowledge presented in this guide offer a solid foundation for researchers to further explore and potentially harness the therapeutic value of this intriguing blue compound.

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